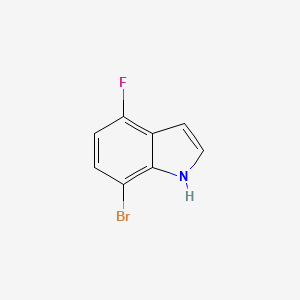

![molecular formula C22H19N3O2S B2558945 ベンゾ[d]チアゾール-2-イル(4-(キノリン-8-イルオキシ)ピペリジン-1-イル)メタノン CAS No. 2034243-13-3](/img/structure/B2558945.png)

ベンゾ[d]チアゾール-2-イル(4-(キノリン-8-イルオキシ)ピペリジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

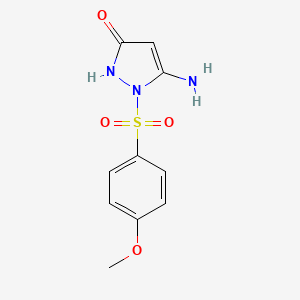

Benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a compound that has been explored for its potential biological activities. The compound is a hybrid structure that combines benzo[d]thiazole and quinoline moieties, which are known for their pharmacological properties. The benzo[d]thiazole is a heterocyclic compound that has been incorporated into various drugs due to its bioactive nature. Similarly, quinoline derivatives are known for their anticancer and antimicrobial activities. The combination of these two structures into one molecule could potentially enhance the biological activity and specificity of the compound .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone derivatives involves the reaction of substituted-2-(4-amino phenyl)benzo[d]thiazole with 3-(2-bromoacetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one in the presence of glacial acetic acid. This reaction yields a series of novel compounds characterized by their spectral (IR, 1H NMR, 13C NMR, and MS) and elemental analysis .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. The IR spectra confirm the presence of the ketone functional group, while the NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule. The mass spectrometry data further supports the molecular weight and structure of the synthesized compounds .

Chemical Reactions Analysis

The benzo[d]thiazol-2-yl moiety in these compounds is reactive and can participate in various chemical reactions. The presence of the ketone group allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities. The chemical reactivity of these compounds can also be studied through docking studies to predict their interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are essential for their potential application as drugs. The cytotoxicity screening studies have shown that cancer cells are sensitive to these compounds, indicating their potential use in cancer therapy. Additionally, some derivatives have shown interesting in vitro antibacterial activity, particularly against Gram-negative bacteria like E. coli . The anti-mycobacterial activity of similar compounds has also been reported, with some derivatives showing low cytotoxicity and promising therapeutic indices .

科学的研究の応用

抗結核活性

最近の研究では、Mycobacterium tuberculosisに対して有意な活性を示す新しいベンゾチアゾール系化合物の合成が強調されています。問題の化合物はそのベンゾチアゾール部分構造を持ち、結核との闘いにおける有効性を探索する可能性があります。 これらの分子の阻害濃度は標準薬と比較されており、分子ドッキング研究は、それらが強化された抗結核活性を有する強力な阻害剤として役立つ可能性を示唆しています .

抗炎症用途

ベンゾ[d]チアゾールの構造モチーフは、抗炎症作用を示す化合物に組み込まれてきました。これらの化合物は合成および特性評価されており、その生物活性はin vitroおよびin silicoアプローチを通じて確認されています。 それらは、炎症の治療における重要な標的であるCOX酵素の有意な阻害を示しました .

クオラムセンシング阻害

微生物学の分野では、クオラムセンシングは細菌間のコミュニケーションにおいて重要な役割を果たします。ベンゾ[d]チアゾール構造を持つ化合物は、新規クオラムセンシング阻害剤として設計および合成されてきました。 このアプリケーションは、特に抗生物質耐性を克服するための新しい戦略の開発において関連しています .

作用機序

Target of Action

Similar compounds have been reported to exhibit anti-inflammatory activity . Therefore, it’s plausible that this compound may also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Based on the anti-inflammatory activity of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Biochemical Pathways

If this compound acts as a cox inhibitor like its similar compounds , it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.

Result of Action

If it acts as a cox inhibitor, it would likely reduce inflammation at the cellular level by decreasing the production of pro-inflammatory prostaglandins .

Safety and Hazards

The compound is not intended for human or veterinary use. It is for research use only, indicating that it may pose hazards if improperly handled or used outside of a controlled research environment.

将来の方向性

生化学分析

Biochemical Properties

Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Cellular Effects

Some benzothiazole derivatives have shown to inhibit COX-1 and COX-2, key enzymes in the inflammatory response .

Molecular Mechanism

It is suggested that benzothiazole derivatives may exert their effects through inhibition of COX-1 and COX-2 enzymes .

特性

IUPAC Name |

1,3-benzothiazol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c26-22(21-24-17-7-1-2-9-19(17)28-21)25-13-10-16(11-14-25)27-18-8-3-5-15-6-4-12-23-20(15)18/h1-9,12,16H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWLUVMFEDYYRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

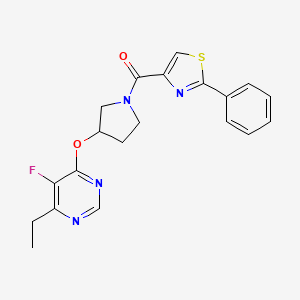

methanone](/img/structure/B2558862.png)

![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)

![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)

![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2558872.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)